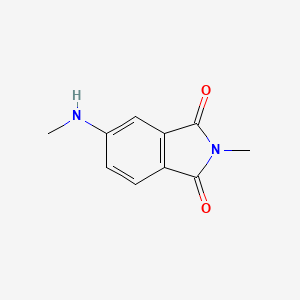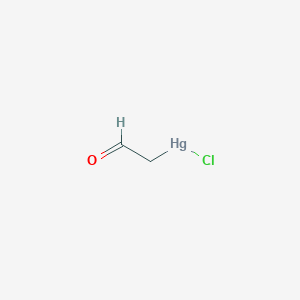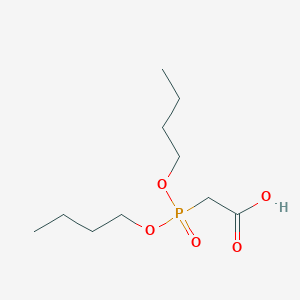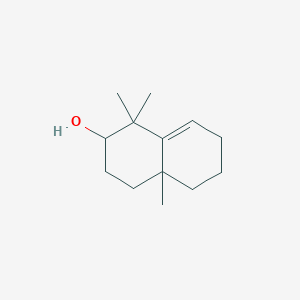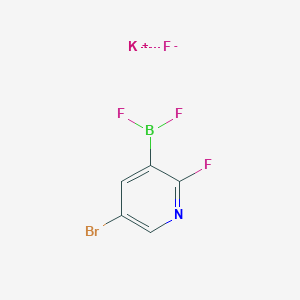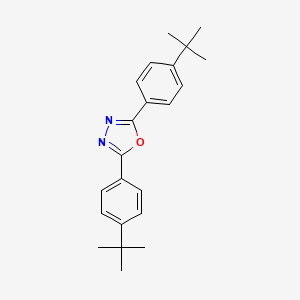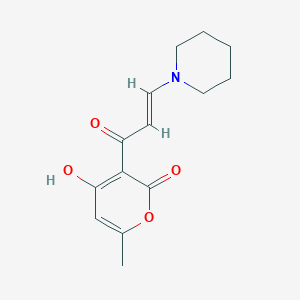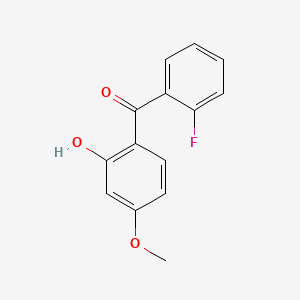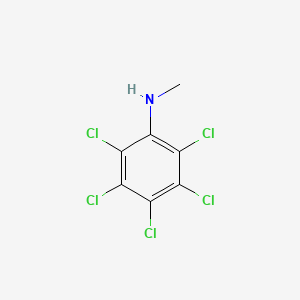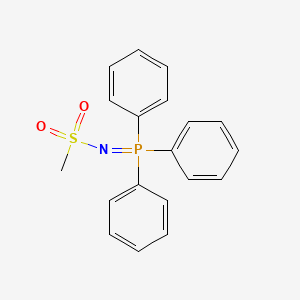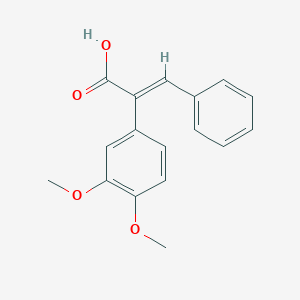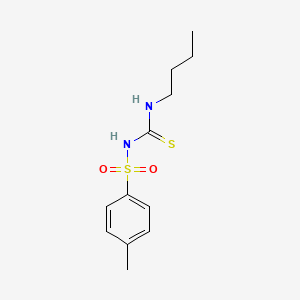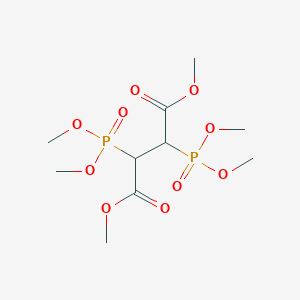
Dimethyl 2,3-bis(dimethoxyphosphoryl)butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2,3-bis(dimethoxyphosphoryl)butanedioate is a chemical compound with the molecular formula C10H20O10P2 and a molecular weight of 362.207 g/mol . This compound is characterized by the presence of two dimethoxyphosphoryl groups attached to a butanedioate backbone. It is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
The synthesis of dimethyl 2,3-bis(dimethoxyphosphoryl)butanedioate typically involves the reaction of butanedioic acid derivatives with dimethoxyphosphorylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve large-scale batch reactions with stringent control over temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
Dimethyl 2,3-bis(dimethoxyphosphoryl)butanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding phosphoric acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Dimethyl 2,3-bis(dimethoxyphosphoryl)butanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and other phosphorus-containing compounds.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways involving phosphorus-containing substrates.
Mechanism of Action
The mechanism of action of dimethyl 2,3-bis(dimethoxyphosphoryl)butanedioate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in phosphorus metabolism. The pathways involved include phosphorylation and dephosphorylation processes, which are crucial for various biochemical functions .
Comparison with Similar Compounds
Dimethyl 2,3-bis(dimethoxyphosphoryl)butanedioate can be compared with other similar compounds such as:
Dimethyl 2,3-bis(dichlorophosphoryl)butanedioate: This compound has dichlorophosphoryl groups instead of dimethoxyphosphoryl groups, leading to different reactivity and applications.
Dimethyl 2,3-bis(diphenylphosphoryl)butanedioate:
The uniqueness of this compound lies in its specific reactivity and versatility in various chemical and biochemical applications.
Properties
CAS No. |
2901-37-3 |
|---|---|
Molecular Formula |
C10H20O10P2 |
Molecular Weight |
362.21 g/mol |
IUPAC Name |
dimethyl 2,3-bis(dimethoxyphosphoryl)butanedioate |
InChI |
InChI=1S/C10H20O10P2/c1-15-9(11)7(21(13,17-3)18-4)8(10(12)16-2)22(14,19-5)20-6/h7-8H,1-6H3 |
InChI Key |
SRALCDHBBJBQNR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(C(=O)OC)P(=O)(OC)OC)P(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Butyl-6-[(4-fluorobenzyl)sulfanyl]-9h-purin-2-amine](/img/structure/B14748494.png)
